molecular formula C19H21N3O5 B2524703 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2034480-70-9

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2524703
CAS No.: 2034480-70-9
M. Wt: 371.393
InChI Key: ZNLZLXMWCSIHQY-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines a benzodioxole moiety with a piperidine ring and a methoxypyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole moiety, followed by the introduction of the piperidine ring and finally the methoxypyrazine group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and methoxypyrazine group can enhance the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)-1-piperidin-1-ylethan-1-one
  • 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}propan-1-one

Uniqueness

Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4

This compound features a benzodioxole ring , a methoxy group , and a piperidine moiety , which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzodioxole have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. In particular, studies have demonstrated that these compounds can inhibit the activity of kinases such as BRAF and EGFR, which are critical in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory activity. It is believed to modulate the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, leading to reduced inflammation in cellular models. This suggests potential therapeutic applications in inflammatory diseases.

Enzyme Inhibition

In biological studies, this compound has been shown to act as an inhibitor of specific enzymes related to cancer metabolism. The inhibition of these enzymes could disrupt the metabolic pathways that cancer cells rely on for growth and survival .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of the compound using MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation. This study highlights the potential use of this compound in targeted cancer therapies .

Study 2: Anti-inflammatory Effects

In a separate investigation focusing on inflammatory responses, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that it effectively reduced the secretion of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : By targeting specific kinases involved in cell proliferation and survival.
  • Cytokine Modulation : Reducing levels of inflammatory cytokines through modulation of signaling pathways.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells leading to cell death.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound ABenzodioxole derivativeAnticancer, anti-inflammatory
Compound BPyrazole derivativeAnticancer, antifungal
Compound CPiperidine derivativeAntimicrobial

This table illustrates how compounds with similar structural motifs exhibit a range of biological activities, emphasizing the importance of structural features in determining pharmacological effects.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-24-18-19(21-7-6-20-18)27-14-3-2-8-22(11-14)17(23)10-13-4-5-15-16(9-13)26-12-25-15/h4-7,9,14H,2-3,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLZLXMWCSIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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